4-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide
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Overview
Description
4-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide is a complex organic compound that features a piperazine ring, a phenyl group, and a tetrahydropyran ring
Mechanism of Action
Target of Action
The primary targets of 4-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide are cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
This compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission .
Biochemical Pathways
The action of this compound affects the cholinergic pathway. By inhibiting cholinesterase enzymes, it prevents the hydrolysis of acetylcholine, leading to an increase in acetylcholine levels . This can enhance cholinergic neurotransmission, which is often impaired in conditions like Alzheimer’s disease .
Result of Action
The inhibition of cholinesterase enzymes by this compound results in increased acetylcholine levels . This can lead to enhanced cholinergic neurotransmission, potentially improving cognitive function in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide typically involves multiple steps. One common method involves the reductive amination of a precursor compound with a piperazine derivative. For example, the synthesis might start with the preparation of a piperazine intermediate, which is then reacted with a phenyl-substituted aldehyde under reductive conditions using sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial significance.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a piperazine derivative with potential therapeutic applications.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another piperazine-based compound with significant biological activity.
Uniqueness
4-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperazine ring with a tetrahydropyran ring and phenyl groups makes it a versatile compound for various applications in medicinal chemistry and beyond.
Biological Activity
4-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a phenyl group attached to a piperazine moiety, which is linked to a propyl chain and an oxane carboxamide. This structural configuration suggests potential interactions with various biological targets.
Molecular Formula : C23H30N2O2
Molecular Weight : 378.50 g/mol
The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. The piperazine ring is known for its role in influencing central nervous system (CNS) activity, making this compound a candidate for neuropharmacological applications.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often attributed to the compound's ability to inhibit the reuptake of serotonin and norepinephrine.
Antitumor Activity
Preliminary studies have suggested that this compound may possess antitumor properties. For instance, derivatives of similar piperazine-based compounds have shown cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells.
Data Table: Summary of Biological Activities
1. Antidepressant Activity in Rodents
A study evaluated the antidepressant effects of related compounds in rodent models. The results indicated significant reductions in depressive-like behaviors when administered at specific dosages, suggesting a strong potential for clinical applications in mood disorders.
2. Cytotoxic Effects on Cancer Cells
In vitro experiments demonstrated that this compound exhibited potent cytotoxicity against breast adenocarcinoma cells. The compound induced apoptosis, characterized by cell shrinkage and chromatin condensation, indicating its potential as an anticancer agent.
Research Findings
Recent studies have focused on the pharmacophoric features that enhance the biological activity of piperazine derivatives. Key findings include:
- Structure-Activity Relationship (SAR) : Modifications on the phenyl groups significantly affect the binding affinity to serotonin receptors.
- Synergistic Effects : Combinations with other antidepressants have shown enhanced efficacy in preclinical trials.
Properties
IUPAC Name |
4-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c29-24(25(12-20-30-21-13-25)22-8-3-1-4-9-22)26-14-7-15-27-16-18-28(19-17-27)23-10-5-2-6-11-23/h1-6,8-11H,7,12-21H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNFNICDTYNRJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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